

Application Notes and Protocols for 1-Boc-4-carboxymethyl piperazine

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Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

Cat. No.: B130021

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Introduction

1-Boc-4-carboxymethyl piperazine (tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate) is a bifunctional synthetic building block widely utilized in medicinal chemistry and drug development. Its structure incorporates a piperazine ring with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, and the other functionalized with a carboxymethyl group. This configuration makes it an ideal linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.^{[1][2]} The primary and most crucial reaction involving this molecule is the formation of a stable amide bond by coupling its terminal carboxylic acid with a primary or secondary amine.

These notes provide detailed protocols for standard amide coupling reactions applicable to **1-Boc-4-carboxymethyl piperazine**, a summary of common reaction conditions, and diagrams illustrating its use in synthetic workflows.

Data Presentation: Comparative Overview of Amide Coupling Conditions

The efficiency of amide bond formation with **1-Boc-4-carboxymethyl piperazine** is highly dependent on the choice of coupling reagent, base, and solvent. The following table

summarizes typical conditions and expected yields for coupling carboxylic acids, like **1-Boc-4-carboxymethyl piperazine**, with amines. The data is based on standard, widely-used protocols for structurally similar compounds and serves as a strong guideline for reaction optimization.^[2]

Coupling Reagent	Additive	Base	Solvent	Time (h)	Temp. (°C)	Typical Yield (%)	Notes
HATU	None	DIPEA	DMF	1 - 12	RT	80 - 95	Highly efficient, rapid, and low racemization. Ideal for sterically hindered substrates. [1] [3]
EDC	HOBt	DIPEA / TEA	DMF or DCM	4 - 24	0 to RT	75 - 90	Cost-effective and widely used. The urea byproduct is water-soluble, simplifying workup. [2]
DCC	DMAP (cat.)	None	DCM	12 - 24	0 to RT	70 - 85	Potent but forms a dicyclohexylurea (DCU) precipitate that

must be
filtered
off.[\[1\]](#)

- HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
- EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- DCC: N,N'-Dicyclohexylcarbodiimide
- HOBt: 1-Hydroxybenzotriazole
- DMAP: 4-Dimethylaminopyridine
- DIPEA: N,N-Diisopropylethylamine
- TEA: Triethylamine
- DMF: N,N-Dimethylformamide
- DCM: Dichloromethane
- RT: Room Temperature

Experimental Protocols

The following are detailed protocols for the most common and effective methods of forming an amide bond between **1-Boc-4-carboxymethyl piperazine** and a desired amine (R-NH₂).

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes the highly efficient uronium salt-based coupling reagent HATU, known for its fast reaction times and low rate of racemization.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- **1-Boc-4-carboxymethyl piperazine** (1.0 eq)

- Primary or secondary amine (1.1 eq)
- HATU (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate, 0.1 M HCl (aq), saturated aqueous NaHCO₃, brine
- Anhydrous Na₂SO₄ or MgSO₄

Procedure:

- In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **1-Boc-4-carboxymethyl piperazine** (1.0 eq) in anhydrous DMF.
- Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq).
- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.
- Add the desired amine (1.1 eq) to the activated mixture.
- Continue to stir the reaction at room temperature for 1-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol uses the water-soluble carbodiimide EDC in conjunction with the additive HOBt, a cost-effective and reliable method for amide synthesis.^[1]

Materials:

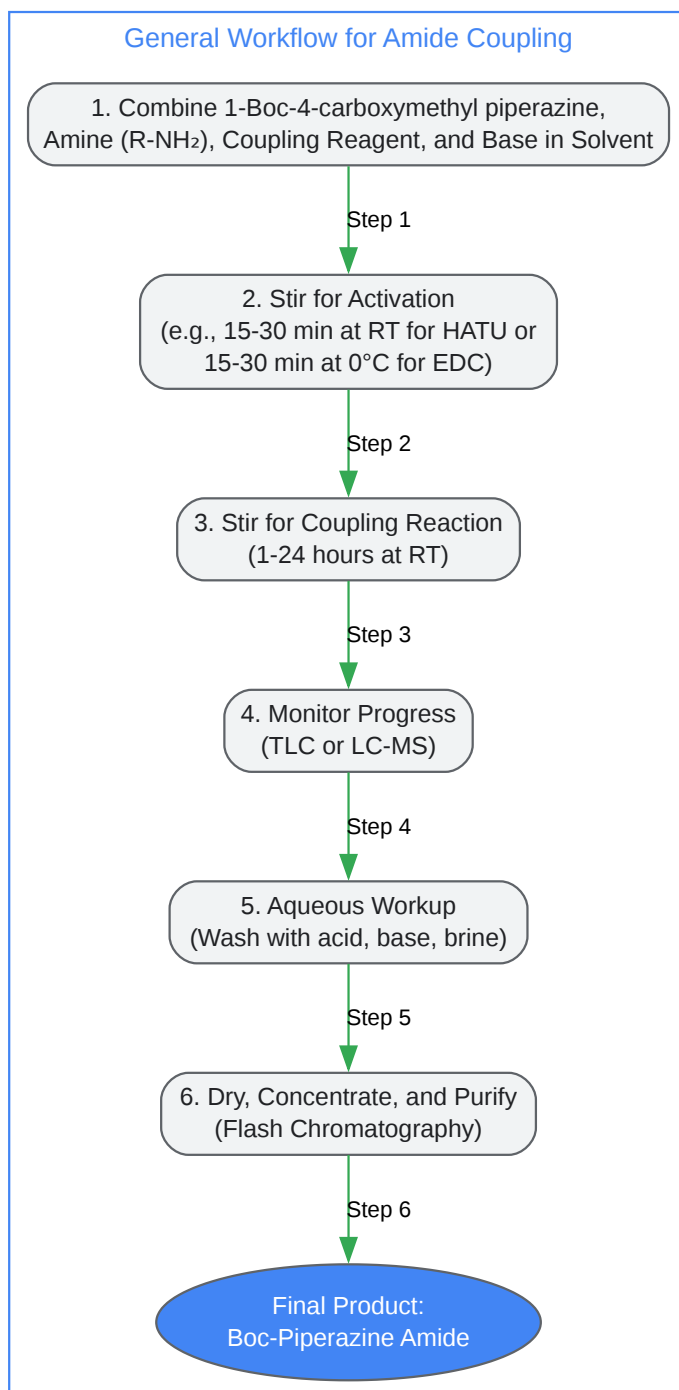
- **1-Boc-4-carboxymethyl piperazine** (1.0 eq)
- Primary or secondary amine (1.1 eq)
- EDC (1.2 eq)
- HOBt (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Ethyl acetate or DCM, saturated aqueous NaHCO₃, brine
- Anhydrous Na₂SO₄ or MgSO₄

Procedure:

- To a solution of **1-Boc-4-carboxymethyl piperazine** (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add EDC (1.2 eq) portion-wise to the stirred solution. This step activates the carboxylic acid.
- Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Once complete, dilute the reaction mixture with DCM or ethyl acetate.

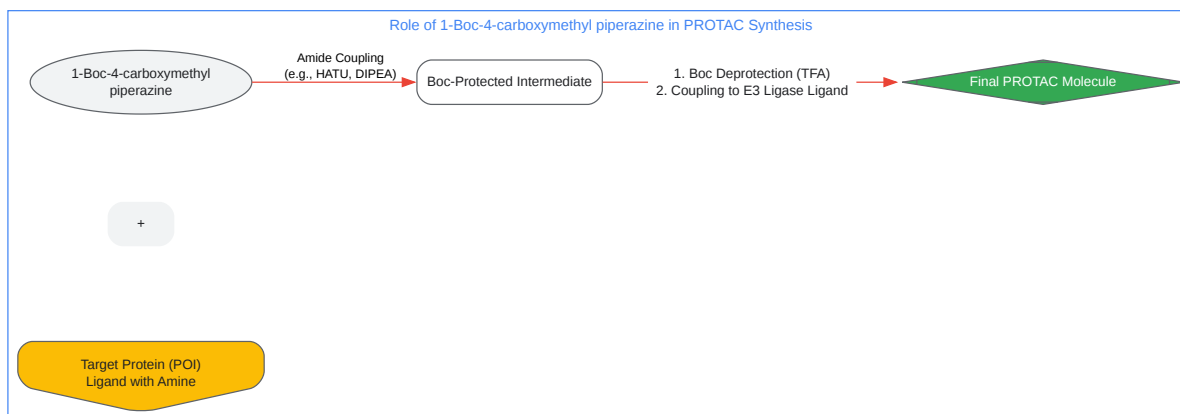
- Wash the organic phase with saturated aqueous NaHCO_3 and brine to remove unreacted reagents and the water-soluble urea byproduct.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product using flash column chromatography to yield the final amide.

Mandatory Visualizations



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Caption: General experimental workflow for amide bond formation.



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Caption: Logical relationship showing the role of the linker in PROTAC synthesis.

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